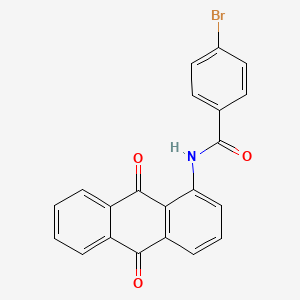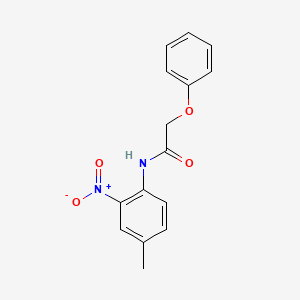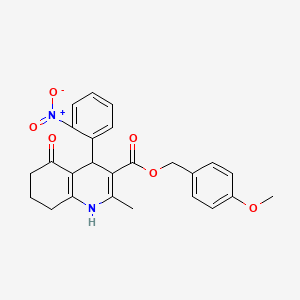
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide, also known as BDA, is a chemical compound that has gained significant attention in scientific research. It is a synthetic derivative of anthracene and is commonly used in the field of organic chemistry, biochemistry, and pharmacology. BDA has been found to have numerous applications in scientific research, including its use as a fluorescent probe for detecting DNA damage and as a potential anti-cancer agent.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. This compound has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit DNA repair mechanisms. This compound has also been found to inhibit the activity of certain enzymes involved in cell growth and division. In addition, this compound has been found to induce oxidative stress in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in lab experiments is its fluorescent properties, which make it a useful tool for detecting DNA damage. This compound is also relatively easy to synthesize and has been found to have low toxicity in vitro. However, this compound has some limitations, including its limited solubility in water and its potential toxicity in vivo.
Orientations Futures
There are numerous future directions for the use of 4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide in scientific research. One potential area of research is the development of new anti-cancer drugs based on the structure of this compound. Another area of research is the use of this compound as a tool for studying DNA damage and repair mechanisms. Additionally, this compound could be used in the development of new diagnostic tools for detecting cancer and other diseases.
Méthodes De Synthèse
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoaniline with 9,10-anthracenedione in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig amination reaction and the Sonogashira coupling reaction.
Applications De Recherche Scientifique
4-bromo-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting DNA damage. This compound can bind to DNA and fluoresce when it encounters damaged DNA, making it a useful tool for studying DNA damage and repair mechanisms.
This compound has also been found to have potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
4-bromo-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO3/c22-13-10-8-12(9-11-13)21(26)23-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUOTJYVZTYREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4975096.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4975122.png)
![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)
![5-(4-chlorophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4975138.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)

![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)

